molecular formula C13H14N2OS B15203193 2-((4-Methoxybenzyl)thio)-5-methylpyrazine

2-((4-Methoxybenzyl)thio)-5-methylpyrazine

Katalognummer: B15203193
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: OYTODDHLVNULRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Methoxybenzyl)thio)-5-methylpyrazine is an organic compound that belongs to the class of heterocyclic compounds containing a pyrazine ring This compound is characterized by the presence of a 4-methoxybenzylthio group attached to the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)thio)-5-methylpyrazine typically involves the reaction of 4-methoxybenzyl chloride with 2-mercapto-5-methylpyrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Methoxybenzyl)thio)-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((4-Methoxybenzyl)thio)-5-methylpyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((4-Methoxybenzyl)thio)-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4-Methoxybenzyl)thio)-5-methylpyrazine is unique due to the presence of both the 4-methoxybenzylthio group and the pyrazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse scientific research applications .

Eigenschaften

Molekularformel

C13H14N2OS

Molekulargewicht

246.33 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-methylpyrazine

InChI

InChI=1S/C13H14N2OS/c1-10-7-15-13(8-14-10)17-9-11-3-5-12(16-2)6-4-11/h3-8H,9H2,1-2H3

InChI-Schlüssel

OYTODDHLVNULRK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=N1)SCC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.